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Introduction

NYO0116, identified as Amivantamab, is a fully human bispecific antibody with a low fucose,
IgG1-based structure. It is designed to concurrently target the epidermal growth factor receptor
(EGFR) and the mesenchymal-epithelial transition factor (MET), two key receptor tyrosine
kinases implicated in oncogenesis and tumor progression.[1] Amivantamab is approved for the
treatment of adult patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR
exon 20 insertion mutations, whose disease has progressed on or after platinum-based
chemotherapy.[2] Preclinical and clinical data have demonstrated its activity against a range of
EGFR mutations, including exon 19 deletions, L858R substitutions, and exon 20 insertions, as
well as MET mutations and amplifications.[1]

The multifaceted mechanism of action of Amivantamab makes it a subject of significant interest
in cancer research. It employs three primary anti-tumor strategies:

» Ligand Blocking: Amivantamab binds to the extracellular domains of both EGFR and MET,
sterically hindering the binding of their respective ligands (e.g., EGF and HGF). This action
prevents receptor dimerization and subsequent activation of downstream signaling pathways
that promote cell proliferation and survival.[3][4]

e Receptor Degradation: Upon binding, Amivantamab induces the internalization and
downregulation of both EGFR and MET on the cancer cell surface. This leads to the
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degradation of the receptors, further diminishing their signaling capacity.

o Immune Cell-Directing Activity: Engineered with low core fucosylation, the Fc region of
Amivantamab exhibits enhanced binding to Fcy receptors on immune effector cells, such as
Natural Killer (NK) cells and macrophages. This enhanced binding facilitates potent antibody-
dependent cellular cytotoxicity (ADCC) and trogocytosis, leading to the direct killing of tumor
cells.

These application notes provide a detailed protocol for the use of NY0116 (Amivantamab) in
primary cell culture models, enabling researchers to investigate its efficacy and mechanism of
action in a physiologically relevant setting.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vitro studies of
Amivantamab.

Table 1: In Vitro Anti-Tumor Activity of Amivantamab in NSCLC Cell Lines

EGFR

i . MET i Referenc
Cell Line Mutation Assay Endpoint  Result
Status e
Status
Increased
H292 Wild-type Amplified ADCC % Lysis lysis vs.
control
Increased
L858R, . _ _
H1975 Wild-type ADCC % Lysis lysis vs.
T790M
control
%
exon 19 _ Tumor o 99.8% (p <
HCC827 ) Wild-type Inhibition
deletion Growth 0.05)
(Day 34)
) Decreased
Various Receptor Downregul
Ba/F3 ) N/A ] ] EGFR &
Exon20ins Expression  ation
MET
© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b537881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b537881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Table 2: Clinical Efficacy of Amivantamab in Patients with EGFR Exon 20 Insertion NSCLC

(CHRYSALIS Study)

95% Confidence

Parameter Value Reference
Interval
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40% 29% - 51%

Rate (ORR)

Clinical Benefit Rate
74% 63% - 83%
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Median Duration of 6.9 months - Not
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Response (DOR) Reached

Median Progression- 6.5 months - 10.9

) 8.3 months

Free Survival (PFS) months

Median Overall 14.6 months - Not
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Signaling Pathways and Experimental Workflow
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Caption: Mechanism of action of NY0116 (Amivantamab).
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Caption: Experimental workflow for NY0116 in primary cell culture.

Experimental Protocols
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Protocol 1: Establishment of Primary Cancer Cell
Cultures from Tumor Tissue

Materials:

Fresh tumor tissue collected under sterile conditions

e Transport medium (e.g., DMEM/F-12 with 10% FBS, 1x Penicillin-Streptomycin)
o Sterile PBS (Ca2+/Mg2+ free)

» Digestion solution (e.g., Collagenase Type IV, Dispase)

e DNase |

» Red Blood Cell Lysis Buffer

e Primary cell culture medium (serum-free or low-serum, supplemented with appropriate
growth factors)

» Sterile cell culture flasks/plates
o Cell strainers (e.g., 70-100 pm)
e Centrifuge

» Biosafety cabinet
Methodology:

o Tissue Preparation:

o Wash the fresh tumor tissue 2-3 times with sterile, ice-cold PBS to remove any
contaminants.

o In a sterile petri dish, mechanically mince the tissue into small fragments (~1-2 mm3) using
sterile scalpels.
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e Enzymatic Digestion:

o Transfer the minced tissue to a sterile conical tube containing the pre-warmed digestion
solution.

o Incubate at 37°C for 30-90 minutes with gentle agitation, depending on the tissue type.

o Add DNase I (final concentration ~100 pug/mL) during the last 10 minutes of incubation to
prevent cell clumping.

o Cell Dissociation and Filtration:

o Neutralize the enzyme activity by adding an equal volume of complete medium containing
FBS.

o Gently pipette the cell suspension up and down to further dissociate the tissue.

o Pass the cell suspension through a sterile cell strainer to remove any undigested tissue
clumps.

e Cell Isolation and Plating:

o

Centrifuge the filtered cell suspension at 200 x g for 5 minutes.

o If necessary, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5
minutes at room temperature. Quench the lysis with excess PBS.

o Resuspend the final cell pellet in the appropriate primary cell culture medium.

o Perform a cell count and viability assessment (e.g., using Trypan Blue).

o Seed the cells onto culture flasks or plates at a desired density.

o

Incubate at 37°C in a humidified atmosphere with 5% CO2.

e Culture Maintenance:

o Allow the cells to attach and grow, monitoring them dalily.
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o Change the medium every 2-3 days.

o Subculture the cells before they reach confluency to maintain their proliferative state.

Protocol 2: In Vitro Treatment of Primary Cancer Cells
with NY0116 (Amivantamab)

Materials:

Established primary cancer cell cultures

NY0116 (Amivantamab) stock solution

Primary cell culture medium

Sterile microplates (e.g., 96-well, 24-well, or 6-well)

Cell counting solution or instrument

Methodology:

o Cell Seeding:

o Harvest primary cells from culture flasks using a gentle dissociation reagent (e.g., TrypLE).

o Perform a cell count and seed the cells into microplates at a predetermined density. The
optimal density will depend on the cell type and the duration of the experiment.

o Allow the cells to adhere and stabilize for 24 hours in the incubator.
e Preparation of NY0116 Dilutions:

o Prepare a series of dilutions of NY0116 in the primary cell culture medium to achieve the
desired final concentrations for the dose-response experiment.

e Cell Treatment:

o Carefully aspirate the medium from the wells.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b537881?utm_src=pdf-body
https://www.benchchem.com/product/b537881?utm_src=pdf-body
https://www.benchchem.com/product/b537881?utm_src=pdf-body
https://www.benchchem.com/product/b537881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b537881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Add the medium containing the different concentrations of NY0116 to the respective wells.
Include a vehicle control (medium without NY0116).

o Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

o Endpoint Analysis:

o Following the incubation period, perform downstream assays as required (see Protocol 3).

Protocol 3: Downstream Assays for Assessing NY0116
Efficacy

A. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

o After the treatment period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well
according to the manufacturer's instructions.

« Incubate for the recommended time.
» Measure the absorbance or luminescence using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and plot dose-
response curves to determine the IC50 value.

B. Western Blot for Signaling Pathway Analysis

o After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer
containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates.
o Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

» Block the membrane and incubate with primary antibodies against total and phosphorylated
forms of EGFR, MET, AKT, and ERK.

 Incubate with the appropriate HRP-conjugated secondary antibodies.
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 Visualize the protein bands using a chemiluminescence detection system.
C. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

« |solate peripheral blood mononuclear cells (PBMCs) or NK cells (effector cells) from healthy
donor blood.

» Label the primary cancer cells (target cells) with a fluorescent dye (e.g., Calcein-AM) or a
radioactive isotope (e.g., >1Cr).

o Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T)
ratios in the presence of different concentrations of NY0116.

« Include control groups with target cells alone, target and effector cells without antibody, and
a maximum lysis control (target cells treated with a lysis buffer).

¢ |ncubate the co-culture for 4-6 hours.

o Measure the release of the dye or isotope into the supernatant, which corresponds to the
extent of cell lysis.

o Calculate the percentage of specific lysis for each condition.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively
utilize NY0116 (Amivantamab) in primary cell culture models. These methodologies will
facilitate detailed investigations into its mechanisms of action and its potential as a therapeutic
agent in various cancer types, ultimately contributing to the advancement of targeted cancer
therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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